molecular formula C4H11BF4O B2848665 Fluoroboric acid diethyl ether complex CAS No. 67969-82-8

Fluoroboric acid diethyl ether complex

Cat. No. B2848665
CAS RN: 67969-82-8
M. Wt: 161.93
InChI Key: XFHGDBFMJCLEOW-UHFFFAOYSA-N
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Description

Fluoroboric acid diethyl ether complex, also known as Tetrafluoroboric acid diethyl ether complex, is a chemical compound with the linear formula: HBF4 · O(CH2CH3)2 . It is commonly used in laboratory settings .


Synthesis Analysis

Tetrafluoroboric acid diethyl ether complex can be used to facilitate phosphine-borane decomplexation from bisphosphine-borane complexes for the preparation of bisphosphine ligands . It can also act as ligands to synthesize with transition-metal complexes .


Molecular Structure Analysis

The molecular formula of Fluoroboric acid diethyl ether complex is C4H11BF4O . It has a molecular weight of 161.93 .


Chemical Reactions Analysis

This compound can facilitate phosphine-borane decomplexation from bisphosphine-borane complexes for the preparation of bisphosphine ligands . It can also act as ligands to synthesize with transition-metal complexes .


Physical And Chemical Properties Analysis

Fluoroboric acid diethyl ether complex is a liquid with a density of 1.19 g/mL at 20 °C (lit.) . It reacts in water and is miscible with dichloromethane . It should be stored at a temperature of 2-8°C .

Scientific Research Applications

Catalysis and Ligand Synthesis

The Fluoroboric acid diethyl ether complex serves as a versatile ligand precursor. It can facilitate the decomplexation of phosphine-borane complexes, leading to the preparation of bisphosphine ligands. These ligands find applications in catalysis, particularly in transition-metal-catalyzed reactions. Researchers exploit their tunable electronic properties and steric effects to enhance selectivity and reactivity in various chemical transformations .

Electrochemistry and Battery Technology

In electrochemical systems, the complex contributes to the development of high-performance electrolytes. Its stability and ability to solvate cations make it suitable for use in lithium-ion batteries, supercapacitors, and other energy storage devices. Researchers investigate its behavior as an electrolyte additive to improve battery performance, safety, and cycle life .

Materials Science and Coordination Polymers

The Fluoroboric acid diethyl ether complex participates in the synthesis of coordination polymers and metal-organic frameworks (MOFs). By coordinating with metal ions, it forms intricate structures with tunable porosity, which find applications in gas storage, separation, and catalysis. Researchers explore its role in designing functional materials with tailored properties .

Fluorination Reactions

Fluorination is essential in pharmaceuticals, agrochemicals, and materials science. The complex acts as a source of fluorine, enabling selective fluorination reactions. It can transfer fluorine atoms to organic substrates, leading to the introduction of fluorine-containing functional groups. These reactions are valuable for modifying drug molecules, improving their pharmacokinetics, and enhancing bioavailability .

Analytical Chemistry

Researchers use the complex as a titrant in acid-base titrations due to its strong acidity. Its unique properties allow precise determination of basicity and acidity in various samples. Additionally, it serves as a reference standard for pH calibration and as a reagent in spectroscopic analyses, such as nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy .

Fluoride Ion Source

The complex dissociates in solution, releasing fluoroborate ions (BF₄⁻). These ions serve as a convenient source of fluoride ions (F⁻) for various reactions. Fluoride ions participate in nucleophilic substitutions, rearrangements, and other synthetic transformations. Researchers utilize them in organic synthesis, especially when selective fluorination is required .

Safety and Hazards

Fluoroboric acid diethyl ether complex is classified as a hazardous material. It can cause severe skin burns and eye damage . It is also flammable and harmful if swallowed . It is recommended to avoid contact with skin and eyes, avoid formation of dust and aerosols, and to handle under inert gas while protecting from moisture .

properties

IUPAC Name

ethoxyethane;trifluoroborane;hydrofluoride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H10O.BF3.FH/c1-3-5-4-2;2-1(3)4;/h3-4H2,1-2H3;;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFHGDBFMJCLEOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(F)(F)F.CCOCC.F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H11BF4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.94 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Dark yellow liquid; [Sigma-Aldrich MSDS]
Record name Tetrafluoroboric acid diethyl ether complex
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Product Name

Ethoxyethane;trifluoroborane;hydrofluoride

CAS RN

67969-82-8
Record name Borate(1-), tetrafluoro-, hydrogen, compd. with 1,1'-oxybis[ethane] (1:1:1)
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Record name Hydrogen tetrafluoroborate(1-), compound with ethyl ether (1:1)
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